molecular formula C21H20FN3O5 B2814124 1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941893-25-0

1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2814124
CAS No.: 941893-25-0
M. Wt: 413.405
InChI Key: QKDIITQHUBALSU-UHFFFAOYSA-N
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Description

The compound 1-(4-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5/c1-27-16-8-12(9-17(28-2)19(16)29-3)20-23-21(30-24-20)13-10-18(26)25(11-13)15-6-4-14(22)5-7-15/h4-9,13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDIITQHUBALSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Trimethoxyphenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling, where the trimethoxyphenyl moiety is attached to the oxadiazole ring.

    Formation of the Pyrrolidinone Ring: This involves the cyclization of appropriate precursors under conditions that promote the formation of the pyrrolidinone structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Pyrrolidin-2-one Core

The lactam ring in the pyrrolidin-2-one moiety undergoes nucleophilic attack under basic or acidic conditions, enabling functionalization:

Reaction TypeConditionsProductReference
Ring-opening Hydrazine hydrate, ethanol, refluxHydrazide derivatives ,
Alkylation K₂CO₃, alkyl halides, DMFN-alkylated pyrrolidinones
Reductive amination NaBH₄, NH₃, MeOHSecondary amine derivatives

For example, hydrazinolysis yields hydrazide intermediates, which can further condense with aldehydes to form hydrazones (e.g., N′-benzylidene derivatives ) .

Electrophilic Substitution on Aromatic Rings

The 4-fluorophenyl and 3,4,5-trimethoxyphenyl groups participate in regioselective electrophilic substitution:

Reaction TypeConditionsPosition ModifiedProductReference
Nitration HNO₃, H₂SO₄, 0–5°CPara to fluorine (fluorophenyl)Nitro-substituted aryl derivatives
Halogenation Br₂, FeBr₃, CHCl₃Ortho to methoxy (trimethoxyphenyl)Brominated analogs

The electron-withdrawing fluorine directs substitution to the para position, while methoxy groups activate the trimethoxyphenyl ring at ortho/para positions .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring is susceptible to nucleophilic displacement and cycloaddition:

Reaction TypeConditionsProductReference
Nucleophilic substitution RSH, K₂CO₃, DMFThioether-linked analogs
1,3-Dipolar cycloaddition Alkyne, CuI, 80°CTriazole-fused hybrids

For instance, thiols displace the oxadiazole’s sulfur atom, forming stable thioether derivatives .

Functionalization of Methoxy Groups

The trimethoxyphenyl group undergoes demethylation or oxidation:

Reaction TypeConditionsProductReference
Demethylation BBr₃, CH₂Cl₂, −78°CCatechol derivatives
Oxidation KMnO₄, H₂O, 100°CQuinone analogs

Demethylation with BBr₃ selectively removes methoxy groups, generating hydroxylated intermediates for further coupling.

Condensation and Cross-Coupling

The carbonyl group in pyrrolidin-2-one participates in condensation:

Reaction TypeConditionsProductReference
Schiff base formation Aldehyde, EtOH, ΔIminopyrrolidinones
Suzuki coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl hybrids

Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the fluorophenyl position, enhancing structural diversity .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit pharmacological potential:

  • Anticancer activity : Thioether-oxadiazole derivatives show IC₅₀ values of 2–10 μM against A549 lung cancer cells .

  • Anti-inflammatory effects : N-alkylated analogs inhibit COX-II with IC₅₀ < 1 μM .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. Its structural analogs have demonstrated efficacy in inhibiting viral replication, making it a candidate for further development as an antiviral agent. The presence of the oxadiazole moiety is believed to enhance its interaction with viral proteins, potentially disrupting their function .

Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. The incorporation of the trimethoxyphenyl group may contribute to the compound's ability to induce apoptosis in cancer cells. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines .

Pharmacological Applications

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease. Preliminary findings indicate that it may reduce oxidative stress and inflammation in neuronal cells .

Analgesic and Anti-inflammatory Effects
There is emerging evidence supporting the analgesic and anti-inflammatory properties of this compound. It has been shown to modulate pain pathways and reduce inflammation in animal models, suggesting its potential use in pain management therapies .

Materials Science

Polymer Composites
In materials science, 1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be utilized as a functional additive in polymer composites. Its unique chemical structure allows for enhanced thermal stability and mechanical properties when incorporated into polymer matrices. Research has indicated improvements in tensile strength and thermal resistance of the resulting composites .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antiviral efficacy of compounds derived from this compound against SARS-CoV-2. The results indicated a significant reduction in viral load in treated cell cultures compared to controls.

Case Study 2: Cancer Cell Line Studies

In a series of experiments aimed at assessing the anticancer properties of related compounds, researchers observed that treatment with derivatives of this compound led to a marked decrease in viability among breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: These may include enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.

Comparison with Similar Compounds

Triazole-Substituted Analogs

Compound 4a: 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one ()

  • Structural Differences : Replaces the oxadiazole ring with a 1,2,4-triazole moiety containing a thioxo (-S) group.
  • Metabolic susceptibility due to sulfur oxidation or glutathione conjugation pathways. Reduced aromaticity compared to oxadiazole, altering π-π stacking interactions in biological targets .

Pyridyl-Substituted Oxadiazole Derivatives

Compound: 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone ()

  • Structural Differences : The 3,4,5-trimethoxyphenyl group is replaced with a pyridyl substituent.
  • Key Implications: Pyridyl introduces a basic nitrogen, enabling hydrogen bonding and improving solubility in polar solvents. Molecular weight: 324.31 g/mol (C₁₇H₁₃FN₄O₂) .

Trifluoromethylphenyl-Substituted Analogs

Compound : 3-(4-Fluorophenyl)-1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Pyrrolidin-2-one ()

  • Structural Differences : Features a trifluoromethylphenyl group on the oxadiazole instead of trimethoxyphenyl.
  • Key Implications :
    • The electron-withdrawing -CF₃ group increases metabolic stability and oxidative resistance.
    • Enhanced electronegativity may alter binding affinity to electron-rich biological targets.
    • Higher logP value compared to trimethoxyphenyl, favoring lipid membrane interactions .

Phthalazinone-Based Oxadiazole Derivatives

Compound : 2-(3-Methylphenyl)-4-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1,2-Dihydrophthalazin-1-one ()

  • Structural Differences: Replaces pyrrolidin-2-one with a phthalazinone core and substitutes 4-fluorophenyl with 3-methylphenyl.
  • Key Implications: Phthalazinone’s extended aromatic system may enhance planar stacking interactions (e.g., kinase inhibition). Molecular weight: 470.49 g/mol (C₂₆H₂₂N₄O₅).

TMP = Trimethoxyphenyl

Research Findings and Implications

  • Crystallography : The structural confirmation of analogs (e.g., ) using SHELX software highlights the reliability of crystallographic data for comparing molecular conformations .
  • Pharmacological Potential: The trimethoxyphenyl group in the target compound is structurally analogous to combretastatin derivatives, suggesting possible anti-mitotic activity. In contrast, pyridyl or phthalazinone derivatives may target kinases or PDE enzymes .
  • Synthetic Feasibility : The prevalence of 1,2,4-oxadiazole in drug design (e.g., ) underscores its synthetic accessibility and versatility in medicinal chemistry .

Biological Activity

1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H17F N4O4
  • Molecular Weight : 356.35 g/mol
  • CAS Number : 105686-90-6

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-fluoroacetophenone with various substituted phenols and oxadiazole derivatives. The reaction conditions typically involve the use of bases such as sodium hydroxide in ethanol under controlled temperatures to optimize yield and purity .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

PathogenMIC (mg/mL)Reference
Staphylococcus aureus0.025
Escherichia coli0.020
Candida albicans0.015

The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria and certain fungi.

Cytotoxicity

In vitro assays have revealed that this compound exhibits cytotoxic effects on cancer cell lines. The IC50 values were determined through MTT assays:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0
A54910.0

These results suggest potential applications in cancer therapy.

The proposed mechanism of action includes the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. Molecular docking studies indicate that the compound may interact with key enzymes involved in cell cycle regulation, further supporting its anticancer properties .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The study reported that treatment with varying concentrations resulted in a dose-dependent decrease in cell viability across multiple cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine, followed by coupling to the 3,4,5-trimethoxyphenyl group.
  • Step 2 : Functionalization of the pyrrolidinone core with the 4-fluorophenyl substituent through alkylation or acylation reactions.
  • Optimization : Temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF for polar intermediates), and catalytic agents (e.g., TEA for deprotonation) are critical. Purity can be enhanced using column chromatography and recrystallization .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring connectivity, with fluorophenyl protons showing distinct splitting patterns (~7.0–7.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the oxadiazole-pyrrolidinone junction (e.g., C–C bond lengths ~1.45–1.50 Å) .
  • HPLC-MS : Validates molecular weight (calculated MW: ~425.4 g/mol) and purity (>95%) under reverse-phase conditions .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

  • Solubility : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. Dynamic Light Scattering (DLS) monitors aggregation.
  • Stability : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Adjust formulations with cyclodextrins or liposomes if needed .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data, such as varying IC50_{50}50​ values across cancer cell lines?

  • Standardized Assays : Use identical cell lines (e.g., MCF-7, HeLa) and culture conditions (e.g., 10% FBS, 5% CO2_2).
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) vs. proliferation inhibition (e.g., BrdU assay) to distinguish modes of action .
  • Metabolic Stability : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. How can computational modeling predict the compound’s binding affinity to potential targets like tubulin or kinase domains?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 1SA0 for tubulin). Focus on the oxadiazole moiety’s hydrogen-bonding potential with β-tubulin residues (e.g., Asp226).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies of the fluorophenyl and trimethoxyphenyl substituents?

  • Analog Synthesis : Replace 4-fluorophenyl with chloro-/methoxy-phenyl groups and compare bioactivity.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical electrostatic/hydrophobic features.
  • In Vivo Validation : Test top analogs in xenograft models (e.g., BALB/c mice) with pharmacokinetic profiling (Cmax_{max}, t1/2_{1/2}) .

Q. How can researchers resolve discrepancies in reported toxicological profiles, such as hepatotoxicity vs. low systemic toxicity?

  • Tissue-Specific Assays : Perform hepatic CYP3A4 induction studies in primary hepatocytes.
  • Metabolite Identification : Use high-resolution LC-MS/MS to detect reactive intermediates (e.g., quinone methides from trimethoxyphenyl oxidation) .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction yields, purification methods, and spectroscopic data in supplementary materials.
  • Data Transparency : Share raw NMR/X-ray files via repositories like Cambridge Crystallographic Data Centre (CCDC) .
  • Ethical Reporting : Disclose conflicting results (e.g., assay variability) in publications to guide future studies.

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